Benmijunzhi

Description

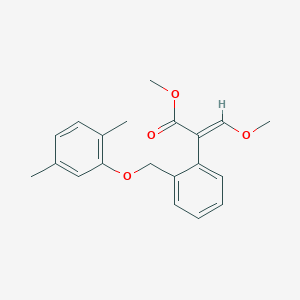

Benmijunzhi (苯醚菌酯), with the IUPAC name methyl (2E)-2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-3-methoxyacrylate, is a fungicide registered in China . It belongs to the methoxyacrylate chemical class, characterized by its (2E)-methoxyacrylate functional group, which is structurally analogous to strobilurin derivatives . Its primary use is in agricultural settings to control fungal pathogens in crops, with a maximum residue limit (MRL) of 0.5 mg/kg for plant-derived foods and 0.005 mg/kg for animal-derived products, reflecting its stringent Acceptable Daily Intake (ADI) of 0.005 mg/kg body weight . Detection methods for residues follow Chinese national standards (e.g., GB 23200.8, GB/T 5009.218), emphasizing gas chromatography and mass spectrometry techniques .

Properties

CAS No. |

852369-40-5 |

|---|---|

Molecular Formula |

C20H22O4 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

methyl (E)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C20H22O4/c1-14-9-10-15(2)19(11-14)24-12-16-7-5-6-8-17(16)18(13-22-3)20(21)23-4/h5-11,13H,12H2,1-4H3/b18-13+ |

InChI Key |

DYFHTHIEAZGGDF-QGOAFFKASA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=COC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benmijunzhi involves the reaction of 2,5-dimethylphenol with benzyl chloride to form 2,5-dimethylphenyl benzyl ether. This intermediate is then reacted with methyl (E)-3-methoxyacrylate under basic conditions to yield Benmijunzhi .

Industrial Production Methods

Industrial production of Benmijunzhi typically involves large-scale synthesis using the same reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benmijunzhi undergoes various chemical reactions, including:

Oxidation: Benmijunzhi can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of Benmijunzhi can yield alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benmijunzhi is widely used in scientific research due to its fungicidal properties. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of fungicides.

Biology: Studied for its effects on fungal growth and metabolism.

Medicine: Investigated for potential therapeutic applications in antifungal treatments.

Mechanism of Action

Benmijunzhi exerts its fungicidal effects by inhibiting the mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative stress and cell death in fungi .

Comparison with Similar Compounds

Research and Regulatory Implications

- Temporary MRL Status : Benmijunzhi’s provisional MRL suggests ongoing evaluations of its environmental persistence or toxicological endpoints .

- Resistance Management: As a methoxyacrylate, Benmijunzhi may face cross-resistance issues with strobilurins, necessitating rotational use with triazoles like difenoconazole .

- Analytical Challenges : Lower MRLs for Benmijunzhi require advanced detection methods, as highlighted in studies validating precision and accuracy of residue analysis .

Biological Activity

Benmijunzhi, a compound derived from the benzimidazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of Benmijunzhi, focusing on its antitumor, antimicrobial, and other pharmacological properties. The findings are supported by research studies, data tables, and case studies to provide a comprehensive overview.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of biological activities, including antitumor , antimicrobial , antiviral , and anti-inflammatory effects. These compounds often interact with nucleic acids and have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Antitumor Activity

Recent studies have demonstrated that Benmijunzhi exhibits promising antitumor activity.

In Vitro Studies

- Cytotoxicity Assays : The cytotoxic effects of Benmijunzhi were evaluated using MTS assays and BrdU proliferation assays in both 2D and 3D cell culture formats. Results indicated that the compound displayed higher cytotoxicity in 2D assays compared to 3D assays. For instance, in the HCC827 cell line, the IC50 value was found to be in 2D assays versus in 3D assays .

| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |

|---|---|---|

| HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |

| NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |

- Mechanism of Action : The mechanism of action involves intercalation into double-stranded RNA (ds-RNA) and binding to the minor groove of AT-rich DNA sequences, which enhances its antitumor efficacy .

Antimicrobial Activity

Benmijunzhi has also shown significant antimicrobial properties against various pathogens.

Antibacterial Studies

- Testing Methodology : Antimicrobial activity was evaluated using broth microdilution testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The results indicated that certain derivatives exhibited strong antibacterial activity .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25-50 mg/mL |

| S. aureus | 62.5 μg/mL |

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as F, Cl, Br, and NO2 in the aromatic ring significantly enhances antimicrobial activity .

Case Studies

Several case studies highlight the effectiveness of Benmijunzhi derivatives in clinical settings:

- Study on Antitumor Activity : A study involving a series of benzimidazole derivatives demonstrated their potential as effective antitumor agents against various cancer cell lines, showcasing a notable reduction in cell viability when treated with these compounds.

- Antimicrobial Efficacy Against Resistant Strains : Another study focused on the antimicrobial properties of benzimidazole-pyrazole hybrids revealed their effectiveness against multi-resistant bacterial strains, emphasizing their potential as new therapeutic agents in combating antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.